2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt is a chemical compound with the empirical formula C3H8O10P2 · 5C6H13N and a molecular weight of 761.91 g/mol . It is a derivative of 2,3-diphosphoglyceric acid, a metabolite of glycolysis within human erythrocytes . This compound is known for its role in binding to hemoglobin and reducing its oxygen affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves the reaction of 2,3-diphosphoglyceric acid with cyclohexylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce dephosphorylated forms .
Scientific Research Applications
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt involves its binding to hemoglobin, which reduces the oxygen affinity of hemoglobin. This binding occurs through interactions with specific amino acid residues in the hemoglobin molecule, leading to conformational changes that decrease its oxygen-binding capacity . Additionally, the compound acts as a cofactor for phosphoglyceric acid mutase, influencing the glycolytic pathway in erythrocytes .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphospho-D-glyceric acid pentasodium salt: Another derivative of 2,3-diphosphoglyceric acid with similar biochemical properties.
D-Glycerate 2,3-diphosphate sodium salt: A related compound used in similar biochemical assays.
D-(-)-3-Phosphoglyceric acid disodium salt: A compound involved in the glycolytic pathway with comparable functions.
Uniqueness
2,3-Diphospho-D-glyceric acid penta(cyclohexylammonium) salt is unique due to its specific interaction with hemoglobin and its role as a cofactor in the glycolytic pathway. Its ability to modulate oxygen transport and its applications in biochemical research distinguish it from other similar compounds .
Properties
CAS No. |
102783-81-3 |
---|---|
Molecular Formula |
C33H73N5O10P2 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
cyclohexanamine;(2R)-2,3-diphosphonooxypropanoic acid |
InChI |
InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t;;;;;2-/m.....1/s1 |
InChI Key |
WMBJYTVZNODJKS-SPUYNGLASA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.